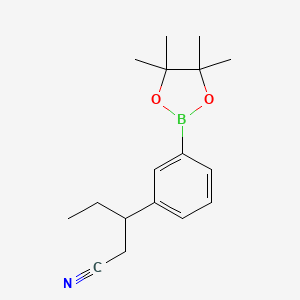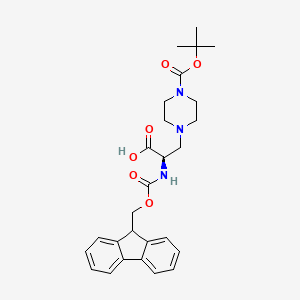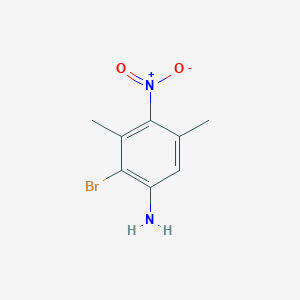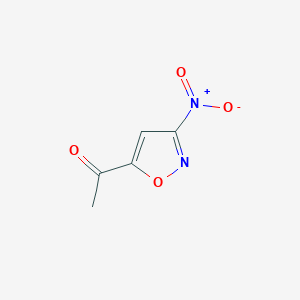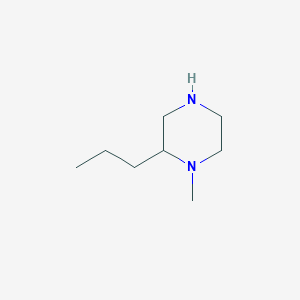
6-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves the reaction of 2-aminophenols with alpha-bromo-gamma-butyrolactone in dimethylformamide (DMF). The reaction is typically carried out at room temperature in the presence of sodium hydride (NaH) or potassium carbonate (K2CO3), followed by reduction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
6-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazol-2-one derivatives.
科学的研究の応用
6-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 6-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
6-Amino-3-ethyl-1-(2-hydroxyethyl)uracil: This compound shares a similar structure but differs in the presence of an ethyl group instead of the benzoxazine ring.
Benzoxazinone Derivatives: These compounds have similar heterocyclic structures and exhibit comparable biological activities.
Uniqueness
6-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
6-amino-3-(2-hydroxyethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H10N2O3/c10-6-1-2-7-8(5-6)14-9(13)11(7)3-4-12/h1-2,5,12H,3-4,10H2 |
InChIキー |
CRZQOCGLVSYLDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)OC(=O)N2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


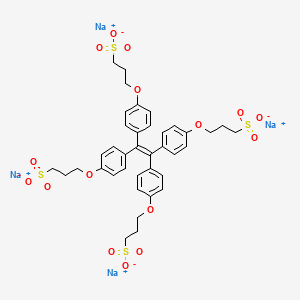


![Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13150994.png)

